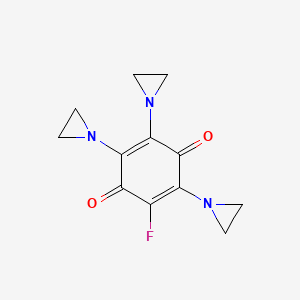
2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Ciclohexadieno-1,4-diona, 2,3,5-tris(1-aziridinil)-6-fluoro- es un compuesto orgánico sintético conocido por su estructura química única y sus propiedades. Este compuesto se caracteriza por la presencia de tres grupos aziridinil y un átomo de flúor unido a un núcleo de ciclohexadieno-1,4-diona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,5-Ciclohexadieno-1,4-diona, 2,3,5-tris(1-aziridinil)-6-fluoro- típicamente involucra los siguientes pasos:
Formación del Núcleo Ciclohexadieno-1,4-diona: El paso inicial implica la preparación del núcleo de ciclohexadieno-1,4-diona a través de una serie de reacciones de oxidación.
Introducción de Grupos Aziridinil: Los grupos aziridinil se introducen a través de reacciones de sustitución nucleofílica, donde la aziridina reacciona con el núcleo de ciclohexadieno-1,4-diona en condiciones controladas.
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Las consideraciones clave incluyen el control de la temperatura, el tiempo de reacción y el uso de catalizadores apropiados.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,5-Ciclohexadieno-1,4-diona, 2,3,5-tris(1-aziridinil)-6-fluoro- experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir el núcleo de diona en un diol.
Sustitución: Los grupos aziridinil pueden sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas y los tioles se emplean en reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados de quinona.
Reducción: Derivados de diol.
Sustitución: Varios compuestos aziridinil sustituidos.
Aplicaciones Científicas De Investigación
2,5-Ciclohexadieno-1,4-diona, 2,3,5-tris(1-aziridinil)-6-fluoro- tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia por su potencial como agente dañino del ADN, útil en la investigación del cáncer.
Medicina: Se investiga por sus propiedades citotóxicas y su posible uso en quimioterapia.
Industria: Se utiliza en el desarrollo de materiales y recubrimientos avanzados.
Mecanismo De Acción
El mecanismo de acción de 2,5-Ciclohexadieno-1,4-diona, 2,3,5-tris(1-aziridinil)-6-fluoro- involucra su capacidad para formar enlaces covalentes con sitios nucleofílicos en moléculas biológicas. Los grupos aziridinil pueden alquilar el ADN, lo que lleva a daño del ADN y posterior detención del ciclo celular o apoptosis. Esta propiedad lo convierte en un posible candidato para terapias anticancerígenas.
Comparación Con Compuestos Similares
Compuestos Similares
Triaziquona: Otro compuesto de aziridinilbenzoquinona con propiedades similares de daño al ADN.
Mitomicina C: Un antibiótico antitumoral que también alquila el ADN.
Carboquona: Un agente quimioterapéutico con un mecanismo de acción similar.
Unicidad
2,5-Ciclohexadieno-1,4-diona, 2,3,5-tris(1-aziridinil)-6-fluoro- es único debido a la presencia del átomo de flúor, que puede mejorar su reactividad y actividad biológica en comparación con otras aziridinilbenzoquinonas. Esta sustitución de flúor también puede influir en sus propiedades farmacocinéticas, lo que lo convierte en un compuesto valioso para futuras investigaciones.
Propiedades
Número CAS |
1683-96-1 |
|---|---|
Fórmula molecular |
C12H12FN3O2 |
Peso molecular |
249.24 g/mol |
Nombre IUPAC |
2,3,5-tris(aziridin-1-yl)-6-fluorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H12FN3O2/c13-7-8(14-1-2-14)12(18)10(16-5-6-16)9(11(7)17)15-3-4-15/h1-6H2 |
Clave InChI |
PHOOFVBPSXCNTI-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C2=C(C(=O)C(=C(C2=O)N3CC3)F)N4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















